(R)-2,3-dihydroxypropyl benzoate
Description
(R)-2,3-Dihydroxypropyl benzoate is a chiral ester derivative of benzoic acid, characterized by a glycerol backbone substituted with a benzoyl group at the 1-position and hydroxyl groups at the 2- and 3-positions. The (R)-configuration confers stereochemical specificity, which is critical for its interactions in biological systems and material applications.
Synthesis: The compound is synthesized via esterification of sodium benzoate with 3-chloro-1,2-propanediol in a polar aprotic solvent like N,N'-dimethylformamide (DMF) at elevated temperatures (60°C), followed by purification via vacuum distillation . Enantiomerically pure forms are achieved using methods such as oxidative esterification and phthalimido-epoxide ring-opening reactions, as demonstrated in the synthesis of related (R)-N-(2,3-dihydroxypropyl)arylamides .
Properties
Molecular Formula |
C10H12O4 |
|---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] benzoate |
InChI |
InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2/t9-/m1/s1 |
InChI Key |
SFCPXHKCMRZQAC-SECBINFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H](CO)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Stereochemistry : The (S)-isomer in exhibits strong anticancer activity, while the (R)-isomer’s bioactivity remains underexplored. Stereochemistry likely influences target binding affinity.
- Functional Groups : Replacement of the benzoate ester with a benzamide (as in ) alters hydrogen-bonding capacity and solubility, impacting biological interactions.
Natural Monoglycerides and Esters
Key Differences :
- Hydrophobicity: Aliphatic esters (e.g., hexadecanoate) have higher log P values than (R)-2,3-dihydroxypropyl benzoate due to their long hydrocarbon chains, enhancing membrane permeability but reducing aqueous solubility.
- Bioactivity: Natural monoglycerides exhibit neuroprotective and antimicrobial activities, whereas synthetic benzoates may target specific proteins like BCL-2 .
Pharmaceutical Derivatives and Contrast Agents
Key Differences :
- Functionality : In iodinated contrast agents (e.g., ), the dihydroxypropyl benzoate moiety contributes to iodine coordination and solubility. In dyphylline, the dihydroxypropyl group improves aqueous solubility without ester linkages .
- Stereochemical Impact : The (R)-configuration in pharmaceuticals may enhance target specificity or metabolic stability compared to racemic mixtures.
Physicochemical and Structural Comparison
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